molecular formula C9H14ClNO5 B6147142 1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate CAS No. 1029321-01-4

1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate

Cat. No.: B6147142
CAS No.: 1029321-01-4
M. Wt: 251.66 g/mol
InChI Key: SRCLSPUIVVNWBH-ZCFIWIBFSA-N
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Description

1,5-Dimethyl (2R)-2-(2-chloroacetamido)pentanedioate is a chiral ester derivative of pentanedioic acid (glutaric acid) with a 2-chloroacetamido substituent at the stereogenic C2 position (R-configuration). Its structure features dimethyl ester groups at the C1 and C5 positions, which enhance its lipophilicity and stability compared to the free acid form.

Properties

CAS No.

1029321-01-4

Molecular Formula

C9H14ClNO5

Molecular Weight

251.66 g/mol

IUPAC Name

dimethyl (2R)-2-[(2-chloroacetyl)amino]pentanedioate

InChI

InChI=1S/C9H14ClNO5/c1-15-8(13)4-3-6(9(14)16-2)11-7(12)5-10/h6H,3-5H2,1-2H3,(H,11,12)/t6-/m1/s1

InChI Key

SRCLSPUIVVNWBH-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)NC(=O)CCl

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)CCl

Purity

95

Origin of Product

United States

Biological Activity

1,5-Dimethyl (2R)-2-(2-chloroacetamido)pentanedioate, with the molecular formula C9_9H14_{14}ClNO5_5 and a molecular weight of 251.66 g/mol, is a compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties.

Research indicates that compounds similar to 1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate can exhibit significant interactions with various biological targets. The presence of the chloroacetamido group suggests potential inhibitory effects on enzyme systems involved in metabolic pathways, particularly those related to cancer and inflammation.

Antitumor Activity

A notable area of investigation is the compound's antitumor activity. In vitro studies have demonstrated that derivatives of chloroacetamides can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds structurally related to 1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate have shown cytotoxic effects comparable to established chemotherapeutic agents like colchicine .

Binding Affinity

The binding affinity of this compound to specific receptors has not been extensively documented; however, related compounds have demonstrated dual inhibition properties on neurokinin receptors (hNK(1) and hNK(2)), indicating a potential for multi-target therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of chloroacetamide derivatives in preclinical models:

  • Study A : Evaluated the cytotoxic effects of a chloroacetamide analog on human cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways.
  • Study B : Investigated the anti-inflammatory properties of similar compounds in animal models, showing reduced levels of pro-inflammatory cytokines.

Safety Profile

Toxicological assessments are critical for understanding the safety profile of 1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate. Preliminary studies suggest moderate toxicity levels at high concentrations, necessitating further research to establish safe dosage ranges for therapeutic use.

Comparative Analysis

Property1,5-Dimethyl (2R)-2-(2-Chloroacetamido)pentanedioateRelated Compounds
Molecular FormulaC9_9H14_{14}ClNO5_5Varies
Molecular Weight251.66 g/molVaries
Antitumor ActivityYesYes
Inhibitory MechanismTubulin polymerization inhibitionSimilar mechanisms
Binding AffinityNot extensively studiedDocumented in some cases
ToxicityModerate at high dosesVaries

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of 1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate. Key areas for future investigation include:

  • In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
  • Clinical Trials : Initiating clinical trials to evaluate therapeutic efficacy in human subjects.

Comparison with Similar Compounds

Key Differences :

  • Substituent Reactivity: The chloroacetamido group in the target compound is more electrophilic than Eli Lilly’s Boc-protected amino groups, enabling nucleophilic substitution reactions (e.g., with thiols or amines) .
  • Stereochemical Complexity : Eli Lilly’s compounds exhibit dual stereocenters (C2 and C4), whereas the target compound has a single stereocenter (C2R), simplifying synthetic routes but limiting conformational diversity.

Functional Analogues in Pharmaceutical Chemistry

Ranitidine-Related Compounds

Ranitidine derivatives () share the acetamido motif but lack the pentanedioate backbone:

  • Target compound : The chloroacetamido group offers higher reactivity for covalent modifications (e.g., in prodrug design) compared to nitroacetamide .

1,5-Pentanedioate Derivatives in Industry

Generic 1,5-pentanedioate () lacks specialized substituents but shares industrial applications:

  • Polymer Production : Unmodified 1,5-pentanedioate improves material flexibility, while the target compound’s chloroacetamido group could introduce crosslinking sites for advanced polymers .
  • Pharmaceutical Stabilization : The dimethyl esters in the target compound may enhance lipid solubility compared to the free acid, improving drug delivery efficiency .

Reactivity and Stability Profile

  • Hydrolytic Stability : The dimethyl ester groups in the target compound resist hydrolysis better than ethyl esters (e.g., Eli Lilly’s compounds), favoring long-term storage .
  • Thermal Degradation : Chloroacetamido derivatives are prone to thermal decomposition at >150°C, whereas Boc-protected amines (Eli Lilly) decompose at higher temperatures (>200°C) .

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